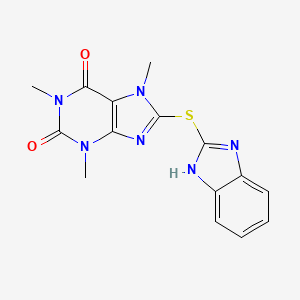

![molecular formula C20H23N3O5S B5587444 4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5587444.png)

4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to the one often involves multistep synthetic routes including condensation reactions, cyclization, and functional group transformations. For instance, the preparation of various hydrazide and benzylidene derivatives has been reported, where key steps include the condensation of hydrazine derivatives with aldehydes to form hydrazones or with isothiocyanates to yield thiosemicarbazide derivatives. These compounds are then further modified through cyclization or by reacting with other reagents to introduce additional functional groups or rings such as triazoles, thiadiazoles, and oxazolinones (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

Crystallographic studies provide detailed insights into the molecular structure, including conformation, stereochemistry, and intermolecular interactions. For compounds structurally related to our compound of interest, analysis has shown specific spatial arrangements, such as E configurations of hydrazone bonds and U-shaped conformations facilitated by certain structural features. These studies also reveal how molecular packing in the crystal lattice is influenced by π–π interactions and hydrogen bonding (Bortoluzzi et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds typically involves reactions at the hydrazone moiety or through interactions involving the morpholine ring. These reactions are pivotal for further synthetic modifications or for the manifestation of biological activities. The synthesis of novel benzohydrazides has shown that these compounds exhibit significant antimycobacterial activity, highlighting the importance of the morpholine ring and hydrazone linkage in their biological function (Raparti et al., 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds in different environments. While specific data on the compound may not be available, related research often explores these aspects through solvate formation and crystal packing studies, providing insights into the compounds' stability, solubility, and potential applications in sensing or catalysis.

Chemical Properties Analysis

Chemical properties including reactivity, stability, and interaction with biological targets are determined by the functional groups present in the molecule. The presence of sulfonohydrazide, benzylidene, and morpholine functionalities contribute to a wide range of chemical behaviors, from the ability to form stable crystal structures with specific solvents to engaging in biological interactions that could lead to antimicrobial or anticancer activities. Synthesis and evaluation of analogs have shown potential antioxidant and antimicrobial activities, suggesting a promising area for further exploration in the context of new therapeutic agents (Kol et al., 2016).

科学的研究の応用

Synthesis and Medicinal Chemistry Applications

Chemical derivatives similar to the structure of 4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide have been synthesized and evaluated for their biological activities. For example, compounds with morpholine and sulfonylhydrazide components have been explored for their antimicrobial, anticancer, and anti-inflammatory properties. These studies highlight the potential of such compounds in drug discovery and the development of therapeutic agents.

Antimicrobial and Anticancer Activities : Novel morpholine conjugated benzophenone analogues have shown significant anticancer activity against various neoplastic cell lines, indicating the importance of the morpholine moiety and its derivatives in developing anticancer drugs (Al‐Ghorbani et al., 2017). Similarly, compounds incorporating morpholine and sulfonylhydrazide functionalities have been synthesized and tested for antimicrobial activities, with some exhibiting potent antimicrobial properties (Sahin et al., 2012).

Antioxidant Properties : Research into benzylidene analogues, including those with morpholine and sulfonylhydrazide groups, has identified compounds with significant hydrogen peroxide scavenging activity, suggesting potential applications in oxidative stress management and related diseases (Malhotra et al., 2012).

Synthesis of Heterocyclic Compounds : The chemical synthesis of heterocyclic compounds using morpholine derivatives has been extensively studied. These compounds have applications in developing new materials with specific optical, electronic, or biological properties (Butz & Vilsmaier, 1993).

Materials Science and Chemistry

Morpholine and its derivatives are also utilized in materials science, particularly in the synthesis of ionic liquids and polymers with unique physicochemical properties. These materials have potential applications in green chemistry, biomaterials, and advanced functional materials.

- Ionic Liquids and Biomass Solvents : Studies on morpholinium-based ionic liquids have provided insights into their synthesis, toxicity, and potential as solvents for biomass processing, highlighting the versatility of morpholine derivatives in developing environmentally friendly solvents (Pernak et al., 2011).

特性

IUPAC Name |

4-methyl-N-[(E)-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-16-2-8-19(9-3-16)29(25,26)22-21-14-17-4-6-18(7-5-17)28-15-20(24)23-10-12-27-13-11-23/h2-9,14,22H,10-13,15H2,1H3/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQUWZYIEHTQLW-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide](/img/structure/B5587368.png)

![1-(methoxyacetyl)-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5587379.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B5587382.png)

![6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5587384.png)

![2-ethyl-N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5587400.png)

![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5587406.png)

![(1R*,3S*)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587409.png)

![4-[(cycloheptylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5587417.png)

![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)

![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)

![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)